REACTION_CXSMILES
|
C(O[C:5](=[O:7])[CH3:6])(=O)C.[Cl:8][C:9]1[N:13]2[N:14]=[C:15]([NH2:18])[CH:16]=[CH:17][C:12]2=[N:11][N:10]=1>N1C=CC=CC=1>[Cl:8][C:9]1[N:13]2[N:14]=[C:15]([NH:18][C:5](=[O:7])[CH3:6])[CH:16]=[CH:17][C:12]2=[N:11][N:10]=1
|
Name
|
|
Quantity
|
0.11 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
202 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NN=C2N1N=C(C=C2)N
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0.05 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is maintained for 24 h
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
The precipitate formed
|
Type
|
CUSTOM
|
Details
|
is spin-filter-dried
|
Type
|
WASH
|
Details
|
washed with ethyl ether and pentane
|
Type
|
CUSTOM
|
Details
|
This solid is purified by chromatography on Biotage Quad 12/25 (KP-SIL, 60 A
|
Type
|
WASH
|
Details
|
32-63 μM), elution
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NN=C2N1N=C(C=C2)NC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 41 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |